molecular formula C14H10BrF2NO2 B5784130 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide

3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide

Cat. No. B5784130
M. Wt: 342.13 g/mol
InChI Key: UNVPRHBLYGBCDQ-UHFFFAOYSA-N
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Description

3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide, also known as BDFM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes including cell growth and proliferation, apoptosis, and DNA repair.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide involves its ability to inhibit the activity of CK2, which is a serine/threonine protein kinase that is involved in a wide range of cellular processes. CK2 has been shown to be overexpressed in many types of cancer, making it a potential target for cancer therapy. This compound inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by inhibiting the activity of CK2. In models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Furthermore, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has several advantages for lab experiments, including its high purity and availability. Furthermore, its ability to inhibit the activity of CK2 makes it a useful tool for studying the role of CK2 in various cellular processes. However, this compound also has limitations, including its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide. One area of research is the development of this compound derivatives with improved potency and selectivity for CK2 inhibition. Another area of research is the development of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Furthermore, the role of CK2 in various cellular processes is still not fully understood, and further research on the role of CK2 and its inhibitors such as this compound is needed to fully elucidate its function in cellular processes.

Synthesis Methods

The synthesis of 3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide involves several steps, starting with the reaction of 2,4-difluoroaniline with 3-bromobenzoyl chloride to form 3-bromo-N-(2,4-difluorophenyl)benzamide. This intermediate is then reacted with methoxyamine hydrochloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a readily available compound for research purposes.

Scientific Research Applications

3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. As a CK2 inhibitor, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-bromo-N-(2,4-difluorophenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF2NO2/c1-20-13-5-2-8(6-10(13)15)14(19)18-12-4-3-9(16)7-11(12)17/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVPRHBLYGBCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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